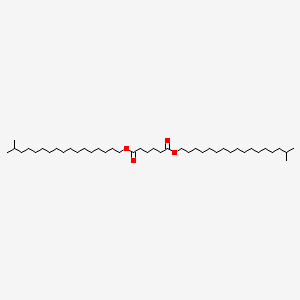

Diisostearyl adipate

Description

Properties

CAS No. |

62479-36-1 |

|---|---|

Molecular Formula |

C42H82O4 |

Molecular Weight |

651.1 g/mol |

IUPAC Name |

bis(16-methylheptadecyl) hexanedioate |

InChI |

InChI=1S/C42H82O4/c1-39(2)33-27-23-19-15-11-7-5-9-13-17-21-25-31-37-45-41(43)35-29-30-36-42(44)46-38-32-26-22-18-14-10-6-8-12-16-20-24-28-34-40(3)4/h39-40H,5-38H2,1-4H3 |

InChI Key |

GFRHRWJBYWRSJE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Appearance |

Solid powder |

Other CAS No. |

62479-36-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diisostearyl adipate; |

Origin of Product |

United States |

Synthesis and Esterification Mechanisms of Diisostearyl Adipate

Conventional Esterification Pathways for Adipate (B1204190) Esters

Conventional synthesis of adipate esters, including diisostearyl adipate, typically involves the direct reaction between adipic acid and the corresponding alcohol. This process often requires catalysts and specific reaction conditions to achieve commercially viable yields.

Direct Esterification of Adipic Acid with Branched-Chain Alcohols

Direct esterification of a dicarboxylic acid like adipic acid with a branched-chain alcohol such as isostearyl alcohol (a branched C18 alcohol) uni.luewg.org proceeds through a reversible reaction. To drive the equilibrium towards the formation of the diester, excess alcohol is often used, and the water generated during the reaction is continuously removed. sphinxsai.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid group, followed by the elimination of water.

Catalytic Systems in Esterification Processes

Catalysts are commonly employed in the esterification of adipic acid with alcohols to increase the reaction rate and improve the yield of the desired ester. Various catalytic systems, including homogeneous and heterogeneous catalysts, have been investigated for adipate ester synthesis. ajast.net

Acidic catalysts are widely used in the esterification of carboxylic acids. The mechanism typically involves the protonation of the carboxylic acid by the acidic catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. europa.eu Strong mineral acids like sulfuric acid are effective homogeneous catalysts. orgsyn.orgresearchgate.net Studies on the kinetics of adipic acid esterification with various alcohols using acidic catalysts like Amberlyst 15 (a solid acid catalyst) have shown that the reaction rate increases with temperature, alcohol to acid ratio, and catalyst loading. sphinxsai.com

Table 1: Effect of Temperature on Adipic Acid Esterification with Methanol (B129727) (Amberlyst 15 catalyst) sphinxsai.com

| Temperature (K) | Acid Conversion (%) |

| 313 | Data not explicitly provided for direct comparison, but conversion increases with temperature. |

| 323 | Data not explicitly provided for direct comparison, but conversion increases with temperature. |

| 333 | Data not explicitly provided for direct comparison, but conversion increases with temperature. |

The kinetic behavior can often be described by pseudo-homogeneous models. sphinxsai.com The activation energy for the esterification of adipic acid with methanol catalyzed by Amberlyst 15 was found to be 14.471 KJ/mol. sphinxsai.com

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. Various solid acid catalysts, including ion-exchange resins like Amberlyst 15, have been explored for adipate ester synthesis. sphinxsai.com Metal oxides and supported metal catalysts have also been investigated, particularly in the context of producing adipic acid esters from bio-based feedstocks. rsc.orgtandfonline.comacs.orgresearchgate.net For instance, a bifunctional Pt-ReOx/C heterogeneous catalyst has been reported for the one-step conversion of mucic acid to adipates. rsc.orgacs.org

Ionic liquids (ILs) have emerged as environmentally friendly alternatives to traditional organic solvents and catalysts in various chemical reactions, including esterification. ajast.netmdpi.com Acidic ionic liquids, which can function as both solvent and catalyst, have been utilized in the synthesis of adipic acid esters. ajast.netmdpi.com The use of ionic liquids can facilitate the reaction and simplify product separation due to the potential formation of a two-phase liquid-liquid system where the ester product is immiscible with the ionic liquid. mdpi.com

Heterogeneous Catalysis for Ester Synthesis

Advanced Synthetic Strategies for Adipate Esters

Beyond conventional direct esterification, advanced synthetic strategies for adipate esters are being developed, often focusing on more sustainable routes or improved efficiency. These can include enzymatic catalysis and novel catalytic systems. Enzymatic esterification using lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), has been demonstrated for the synthesis of adipic esters from dicarboxylic acids and alcohols. google.comresearchgate.net This method can be carried out under milder conditions compared to traditional chemical catalysis. google.comresearchgate.net Another advanced approach involves the synthesis of adipate esters from bio-based precursors like mucic acid or glucaric acid through processes involving deoxydehydration and hydrogenation catalyzed by heterogeneous systems. rsc.orgtandfonline.comacs.org Furthermore, photoassisted cobalt-catalyzed alkene hydrodimerization presents a method for the direct synthesis of adipic esters from activated alkenes. nih.gov

Table 2 provides a summary of different catalytic systems and their applications in adipate ester synthesis based on the search results.

Table 2: Summary of Catalytic Systems in Adipate Ester Synthesis

Enzymatic Synthesis and Biocatalysis for Diester Production

Enzymatic synthesis utilizes biocatalysts, primarily lipases, to facilitate the esterification reaction. This approach is gaining interest due to its potential for mild reaction conditions, reduced energy consumption, and higher selectivity compared to conventional chemical methods dss.go.thrsc.org. Lipases are versatile enzymes capable of catalyzing esterification, transesterification, and other reactions researchgate.net.

Lipase-Catalyzed Esterification Systems and Regioselectivity

Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), have been widely used for the enzymatic synthesis of adipate esters researchgate.netscilit.comgoogle.comnih.govresearchgate.net. These enzymes demonstrate good reactivity in the esterification of adipic acid with various alcohols scilit.comresearchgate.net.

Regioselectivity is a key advantage of using lipases in the synthesis of esters, especially when dealing with molecules containing multiple reactive sites, such as polyols koreascience.kr. Lipases can exhibit preference for specific positions on the substrate molecule, leading to the selective formation of desired products researchgate.netkoreascience.kr. While this compound involves the esterification of a dicarboxylic acid with a monohydric alcohol, studies on the lipase-catalyzed esterification of dicarboxylic acids with diols or polyols highlight the regioselective capabilities of these enzymes in forming mono- or diesters dss.go.thacs.org. For instance, Candida antarctica lipase B has shown regioselectivity in the esterification of glycerol (B35011) with adipic acid, favoring reactions at the primary hydroxyl positions acs.org.

Optimization of Biocatalytic Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield of enzymatically synthesized adipate esters. Factors such as temperature, reaction time, enzyme amount, substrate molar ratio, and agitation speed significantly influence the esterification yield researchgate.netscilit.comgoogle.comnih.govresearchgate.net.

Studies on the lipase-catalyzed synthesis of adipate esters have employed optimization techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to determine optimal parameters researchgate.netgoogle.comnih.gov. For example, in the synthesis of adipate esters using immobilized Candida antarctica lipase B, high conversion yields (over 95%) have been achieved by optimizing conditions such as enzyme concentration, temperature, and reaction time researchgate.netnih.gov.

The alcohol chain length has also been identified as a determining parameter in the optimization of lipase-catalyzed adipate ester synthesis, affecting the minimum reaction time and enzyme amount required for maximum yield scilit.com.

The use of solvent-free systems has also been explored to improve the efficiency and sustainability of enzymatic adipate ester synthesis, offering higher volumetric productivity compared to solvent-based systems nih.gov.

Here is a table summarizing some optimized conditions and yields for lipase-catalyzed adipate ester synthesis:

| Lipase | Substrates | System | Temperature (°C) | Time (min) | Enzyme Amount (% w/w) | Substrate Molar Ratio | Yield (%) | Reference |

| Novozym 435 | Adipic acid, Oleyl alcohol | Solvent-free | 60 | 438 | 2.5 | Not specified | 95.5 | nih.gov |

| Novozym 435 | Adipic acid, Alcohols (C1-C18) | Not specified | Varied | Varied | Varied | Varied | >97 | scilit.com |

| Immobilized C. antarctica lipase B | Adipic acid, Oleyl alcohol | Solvent-free | 66.5 | 354 | 2.5 | Not specified | 95.7 | researchgate.net |

| Novozym 435 | Adipic acid, Methanol | Hexane | 58.5 | 358 | Not specified | Methanol:Adipic Acid 12:1 | 97.6 | researchgate.net |

Post-Polymerization Modification in Enzymatic Synthesis

While the provided search results primarily discuss the enzymatic synthesis of polyesters and the post-polymerization modification of polymers in general, the concept of post-polymerization modification can be relevant in enzymatic synthesis to introduce specific functionalities or modify the properties of the synthesized esters or oligoesters. For example, in the enzymatic synthesis of polyesters, post-polymerization steps can be used to increase molecular weight or introduce additional functional groups researchgate.netd-nb.info. One study mentions post-polymerization with glycerol at low temperature to integrate additional hydroxyl groups and increase end-group functionality in an enzymatically synthesized polyester (B1180765) d-nb.info. Another highlights the use of activated esters in polymers for post-polymerization modification to synthesize functional polymers mdpi.com. While direct application to this compound synthesis is not explicitly detailed in the search results, the principle of modifying enzymatically produced molecules after the initial synthesis step exists within the broader context of enzymatic polymerization and modification of esters and polyesters mdpi.comnih.govwiley-vch.de.

Bio-based Feedstock Conversion to Adipates

The increasing focus on sustainability has driven research into producing chemicals, including adipates, from renewable biomass resources instead of petrochemical feedstocks ejosdr.comnih.govtoray.comejosdr.com. Adipic acid, a key precursor for adipate esters, is a significant target for bio-based production ejosdr.comnih.govbiorxiv.org.

Glucose-Derived Adipate Synthesis Pathways

Glucose, readily available from biomass, is a promising feedstock for the bio-based synthesis of adipic acid toray.comunizar.esresearchgate.net. Several pathways have been explored for converting glucose to adipic acid, including biological and chemocatalytic routes ejosdr.comejosdr.com.

One approach involves the microbial fermentation of glucose to produce intermediates such as cis,cis-muconic acid, which can then be hydrogenated to adipic acid researchgate.net. Metabolic engineering has been employed to enhance the efficiency of microbial production of intermediates researchgate.net. The reverse adipate degradation pathway in microorganisms like Thermobifida fusca has also been identified as a route for adipate biosynthesis from glucose biorxiv.orgnih.gov.

Another pathway involves the aerobic oxidation of glucose to glucaric acid, followed by hydrodeoxygenation to yield adipic acid unizar.es. This two-step catalytic process avoids the generation of nitrous oxide, a greenhouse gas associated with conventional petrochemical production unizar.es.

One-Pot Deoxydehydration/Hydrogenation/Esterification Processes from Biomass

Integrated one-pot processes combining multiple reaction steps offer a potentially more efficient route from biomass-derived feedstocks to adipate esters. Deoxydehydration (DODH) and hydrogenation are key reactions in converting oxygenated biomass molecules to saturated compounds like adipic acid or its esters toray.comscispace.comacs.org.

Studies have investigated one-pot tandem DODH and hydrogenation reactions to convert sugar acids, such as glucaric acid or mucic acid (galactaric acid), derived from biomass, into adipic acid or adipate esters scispace.comacs.orgrsc.org. These processes often utilize bimetallic catalysts, such as combinations of rhenium and palladium or platinum, in the presence of a reductant like hydrogen gas or isopropanol (B130326) scispace.comacs.orgrsc.orgosti.gov.

Here is a table illustrating data from one-pot conversion processes:

| Feedstock | Catalyst System | Reductant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Glucarates | Pd/Re / Activated carbon / H3PO4 | H2 | Methanol | Not specified | Not specified | Dimethyl adipate | 88 | acs.org |

| Mucic acid | Ir-ReOx/C | Isopropanol | Isopropanol | 220 | 24 | Diisopropyl adipate | 59 | rsc.org |

| Mucic acid | Ir-ReOx/C | Isopropanol | Isopropanol | 200 | 48 | Adipates | 63 | rsc.org |

Polymerization-Based Synthesis of Adipate-Containing Polymeric Structures

Polyesters containing adipate units are a class of polymers attracting attention due to their degradability, recyclability, and versatility. Their synthesis can be achieved through various polymerization techniques, including catalytic and enzymatic methods.

Catalytic Isomerizing Dual Hydroesterificative Polymerization for Poly(adipate)esters

A novel approach for the direct synthesis of poly(adipate)esters involves catalytic isomerizing dual hydroesterificative polymerization (IDHP) of readily available feedstocks such as 1,3-butadiene (B125203), diols, and carbon monoxide. dntb.gov.uaresearcher.life This method offers a practical and eco-friendly alternative to conventional processes that rely on petroleum-derived adipic acid, whose synthesis can raise environmental concerns, including nitrous oxide emissions. dntb.gov.uaresearcher.life

The success of this IDHP strategy is significantly influenced by the catalyst system employed. The utilization of an electron-rich phosphine (B1218219) ligand with bulky steric hindrance has been shown to efficiently facilitate linear-selective isomerizing hydroesterification, a key step in the polymerization process. dntb.gov.uaresearcher.life Mechanistic investigations have indicated that this isomerizing hydroesterificative polymerization is highly efficient in producing poly(adipate)esters with structures similar to those obtained through traditional polycondensation methods. researchgate.net This methodology, utilizing abundant feedstocks and exhibiting atom-economy, allows for the production of poly(adipate)esters with varied microstructures. researchgate.net For example, palladium-catalyzed IDHP of 1,3-butadiene and 1,12-dodecanediol (B52552) has been explored for the synthesis of poly(dodecanediol adipate) (PE-12Ad). researchgate.net

Poly(glycerol adipate) Enzymatic Polymerization and Structural Control

Poly(glycerol adipate) (PGA) is an enzymatically synthesized functionalizable polyester that has shown promise as a versatile material, particularly in the field of drug delivery. mdpi.comnih.govresearchgate.net The enzymatic synthesis of PGA typically proceeds via a step-growth polymerization pathway catalyzed by lipases, such as Candida antarctica lipase B (CAL-B), often immobilized on a support like acrylic resin (e.g., Novozym 435). mdpi.comacs.orgucl.ac.ukd-nb.info This enzymatic approach offers several advantages, including mild reaction conditions and high chemo- and regioselectivity, which can avoid the need for tedious protection and deprotection steps for functional groups like the hydroxyl moieties of glycerol. mdpi.comacs.org

PGA can be synthesized by the enzymatic polymerization of glycerol with adipic acid derivatives, such as divinyl adipate (DVA) or dimethyl adipate (DMA). acs.orgucl.ac.uk The regioselectivity of the lipase, particularly towards the primary hydroxyl groups of glycerol, can lead to the formation of linear polyesters with pendant hydroxyl groups along the backbone when the reaction is carried out under controlled conditions, such as at 40°C. acs.org However, this regioselectivity can be affected by reaction temperature; branched PGAs may be produced when the enzymatic polymerization is conducted at higher temperatures, such as 60°C, due to imperfect regioselectivity of the enzyme. acs.org

The resulting PGA is typically an amphiphilic, water-insoluble, yellowish, and highly viscous liquid. acs.org Its intrinsic amphiphilicity allows it to self-assemble into nanoparticles in water through simple nanoprecipitation, without the need for additional stabilizers. mdpi.comresearchgate.net The presence of free hydroxyl groups on the PGA backbone provides sites for chemical derivatization, allowing for modifications that can alter its physicochemical properties and expand its potential applications. mdpi.comnih.gov Studies have characterized the enzymatic degradation of PGA by various enzymes commonly found in the human body, providing insights into its potential behavior and drug release characteristics in vivo. researchgate.netucl.ac.uk Techniques such as Dynamic Light Scattering, FTIR, NMR, and GPC have been employed to monitor changes in nanoparticle size, chemical structure, and molecular weight upon enzymatic exposure. researchgate.netucl.ac.uk

The enzymatic polymerization rate can be influenced by the choice of adipic acid derivative; for instance, DMA generally shows a slower enzymatic polymerization rate compared to DVA. acs.org

PEGylated Adipate Copolymers via Enzymatic Routes

PEGylated adipate copolymers are another class of adipate-containing polymers synthesized through enzymatic routes, often explored for applications such as drug delivery systems. d-nb.infouni.lunih.govnih.gov These copolymers combine the advantageous properties of polyethylene (B3416737) glycol (PEG), such as biocompatibility and water solubility, with the degradability and functionalizability offered by polyester segments containing adipate. d-nb.infonih.govnih.gov

Enzymatic polycondensation, frequently catalyzed by lipases like Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozyme 435), is a controlled method for synthesizing amphiphilic PEG-adipate variants under mild conditions. d-nb.infonih.gov A common approach involves the enzymatic polymerization of PEG (e.g., PEG400) with activated adipate monomers, such as divinyl adipate (DVA), to form polyethylene glycol adipate (PEGA) copolymers. d-nb.infonih.gov

The incorporation of hydrophobic diols into the PEGylated backbone has been shown to influence the formation, stability, and drug encapsulation efficiency of nanoparticles formed by these copolymers. nih.govnih.gov Studies have investigated the impact of varying hydrophobic and functionalized diols on these properties. nih.gov For example, preliminary results from one study indicated that samples containing PEG and 1,6-hexanediol (B165255) in a 50:50 ratio (PEGA-Hex 50%) and PEG and 2-hydroxyethyl disulfide in a 50:50 ratio (PEGA-SS 50%) demonstrated promising nanoparticle stability, biocompatibility, and superior encapsulation efficiency compared to other variants. nih.govnih.gov

Analytical Methodologies for Diisostearyl Adipate Characterization

Chromatographic Separation Techniques for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Adipates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the separation and identification of volatile and semi-volatile compounds. While specific data for diisostearyl adipate (B1204190) analysis by GC-MS/MS is not extensively detailed in the provided results, GC-MS is commonly applied to the analysis of adipate esters, particularly for determining their presence and concentration in various matrices. For example, a method using thermal desorption-GC-MS was developed to determine bis(2-ethylhexyl) adipate (DEHA) in air samples. nih.gov Another GC/MS method was validated for the determination of adipate plasticizers, including DEHA, in food samples migrated from packaging film. researchgate.netscispace.com These studies highlight the utility of GC-MS in separating and detecting adipates based on their volatility and mass fragmentation patterns. The technique often involves sample preparation steps like extraction and can utilize selected-ion monitoring (SIM) for increased sensitivity and specificity, targeting characteristic ions such as m/z 129 for DEHA. scispace.commdpi.com GC-MS can also be used to analyze the thermal-oxidation products of adipate esters, providing insights into degradation mechanisms. sciopen.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are suitable for analyzing less volatile or higher molecular weight compounds like diisostearyl adipate, especially in complex mixtures where GC may not be appropriate. LC-MS/MS is widely used for the analysis of various esters, including phthalate (B1215562) esters and adipates, in diverse matrices such as food, environmental samples, and biological fluids. researchgate.netshimadzu.commdpi.comlcms.czsciex.com This technique separates compounds based on their interaction with a stationary phase and a mobile phase, followed by detection and identification using mass spectrometry. LC-MS/MS offers high sensitivity and selectivity, particularly when employing multiple reaction monitoring (MRM). researchgate.netsciex.com While direct examples for this compound are limited in the search results, studies on other adipates like DEHA demonstrate the applicability of LC-MS/MS for their determination in complex samples, often involving sample preparation steps like extraction and utilizing techniques such as electrospray ionization (ESI). researchgate.netshimadzu.com The use of specific columns, such as C18, and optimized mobile phases are crucial for effective separation. researchgate.netshimadzu.com

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques provide valuable information about the structural features and functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. engineeringpaper.netgoogle.comresearchgate.netmedcraveonline.comresearchgate.netnih.govnist.govnist.govamericanpharmaceuticalreview.com For adipate esters like this compound, FTIR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl group (C=O) and C-O stretching vibrations. engineeringpaper.netgoogle.commedcraveonline.com The absorption band for the ester carbonyl group typically appears around 1735-1736 cm-1. engineeringpaper.netgoogle.com Peaks corresponding to C-O bonds in esters are often observed around 1176 cm-1. google.com Additionally, FTIR spectra show bands related to the C-H stretching and bending vibrations of the aliphatic chains in the isostearyl groups. engineeringpaper.netgoogle.com Studies on various adipic esters have utilized FTIR spectroscopy to confirm their successful synthesis and structural features. engineeringpaper.netgoogle.comresearchgate.netmedcraveonline.comresearchgate.net FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it useful for the characterization and quality control of this compound. engineeringpaper.netamericanpharmaceuticalreview.com

Degradation and Environmental Fate of Adipate Esters

Biodegradation Pathways and Mechanisms

The biodegradation of diester plasticizers, such as adipate (B1204190) esters, is a significant process in their environmental breakdown ciiq.org. Microorganisms, including bacteria and fungi, play a key role in this degradation nih.govresearchgate.net.

Microbial Degradation of Diester Plasticizers

Studies have shown that various microorganisms can degrade diester plasticizers under a range of conditions ciiq.org. For instance, strains of Rhodococcus rhodochrous have been investigated for their ability to degrade hydrophobic compounds, including diester plasticizers like di-2-ethylhexyl adipate (DEHA) ciiq.orgresearchgate.net. While some diesters are readily degraded, others, such as DEHA, can be more recalcitrant, with degradation sometimes being only partial and leading to persistent metabolites ciiq.orgresearchgate.net. The presence of an additional carbon source can influence the cometabolic degradation of some adipate esters researchgate.net.

Enzymatic Hydrolysis by Esterase and Hydrolase Enzymes in Environmental Contexts

Enzymatic hydrolysis is a primary step in the biodegradation of diester plasticizers, involving enzymes like esterases and lipases ciiq.org. These enzymes cleave the ester bonds, initially forming a monoester and the corresponding alcohol, followed by further hydrolysis of the monoester to the dicarboxylic acid (adipic acid) and the second alcohol molecule europa.eueuropa.eumdpi.comnih.gov. Research has focused on isolating and characterizing esterases from different microorganisms capable of hydrolyzing diester adipates ciiq.org. The rate of hydrolysis during biodegradation can be influenced by the structure of the alcohol being formed, with longer alcohol chains potentially leading to slower degradation rates mdpi.com.

Enzymatic hydrolysis of biodegradable polyesters, including those containing adipate units like poly(butylene adipate) (PBA) and poly(butylene adipate-co-terephthalate) (PBAT), by enzymes such as cutinases and lipases has been demonstrated nih.govresearchgate.netacs.org. For example, cutinases from marine fungi have shown efficient degradation of PBAT at relatively mild temperatures nih.gov.

Identification and Fate of Biodegradation Metabolites

The primary metabolites resulting from the biodegradation of adipate diesters are the corresponding alcohol and adipic acid europa.eueuropa.eumdpi.com. For adipate esters like DEHA, metabolites such as 2-ethylhexanol and adipic acid have been identified capes.gov.brnih.gov. While adipic acid is generally readily metabolized, some alcohol metabolites, particularly branched ones like 2-ethylhexanol, can be more resistant to further degradation and may accumulate researchgate.netcapes.gov.brnih.gov. Studies have shown that these metabolites can sometimes inhibit the growth of the very microbes responsible for the initial plasticizer degradation capes.gov.br. Adipic acid itself can be metabolized through pathways like beta-oxidation europa.eueuropa.eu.

Data on Metabolites of Di(2-ethylhexyl) Adipate (DEHA) Biodegradation by Rhodococcus rhodochrous researchgate.netcapes.gov.brnih.gov:

| Metabolite | Detection | Persistence |

| Adipic acid | Yes | Low |

| 2-Ethylhexanol | Yes | Moderate |

| 2-Ethylhexanoic acid | Yes | High |

| 2-Ethylhexanal | Yes | Not specified |

Chemical Stability and Decomposition Studies Relevant to Formulation Science

The chemical stability of adipate esters, particularly their ester bonds, is important in the context of their use in various formulations. Factors such as the presence of water and elevated temperatures can influence their decomposition.

Hydrolytic Stability of Ester Bonds in Varied Environments

Hydrolysis of ester bonds in adipate esters can occur in the presence of water, potentially catalyzed by acids or bases . This reaction is essentially the reverse of the esterification reaction used to synthesize these compounds europa.eueuropa.eu. The hydrolytic stability of adipate esters can be influenced by the structure of the alcohol component; for instance, the introduction of alkyl side groups near the ester linkage can improve hydrolytic stability due to steric hindrance kpi.ua. Studies on polyester (B1180765) polyols based on adipic acid have investigated hydrolytic stability by measuring the generation of acid through the hydrolysis of ester moieties when exposed to water and heat gantrade.com. Some adipate-based polyesters have demonstrated good hydrolysis resistance gantrade.com.

Data on Hydrolytic Stability of Adipate-Based Polyester Polyols (Simulated Test: 10% water, 90°C, up to 12 hours) gantrade.com:

| Polyester Polyol Composition | Hydrolysis Resistance |

| 1,4-BDO adipate | Moderate |

| 50:50 BDO:EG co-polyester | Moderate |

| 50:50 MPO:BDO adipate | Improved |

| 50:50 MPO:1,6-HDO adipate | Improved |

| Homo-polyester MPO adipate | Highest |

Note: BDO = 1,4-butanediol, EG = ethylene (B1197577) glycol, MPO = 2-methyl-1,3-propanediol, 1,6-HDO = 1,6-hexanediol (B165255).

Hydrolytic aging of polyesters containing adipate units, such as PBAT, has been shown to cause hydrolysis of ester groups, leading to a decrease in molar mass and changes in mechanical properties researchgate.net.

Thermal Degradation Characteristics of Adipate Esters

Thermal degradation of adipate esters and adipate-based polymers typically occurs at elevated temperatures dtic.milmdpi.com. For aliphatic polyesters derived from adipic acid, degradation can start around 275°C through random scission of the ester linkage dtic.mil. The presence of a β-hydrogen atom in the alcohol portion of the ester can facilitate a cyclic mechanism of decomposition dtic.milmdpi.com. Important degradation products can include olefins, carbon dioxide, and cyclopentanone (B42830) dtic.mil. The thermal stability can be influenced by the chain length of both the acid and alcohol components dtic.mil. Studies on the thermal-oxidation of dioctyl adipate base oil at 200°C showed an increase in total acid number due to the formation of carboxylic acids and low molecular weight monoesters, along with the formation of polymerization and degradation products sciopen.com.

Rheological Behavior and Viscoelastic Properties of Diisostearyl Adipate and Its Formulations

Rheological Characterization Techniques for Ester-Based Systems

The rheological behavior of ester-based systems, including those containing diisostearyl adipate (B1204190), can be comprehensively analyzed using a variety of techniques. These methods provide insights into how these materials deform and flow under applied stress or strain.

Rotational Viscometry and Shear Dependence Studies

Rotational viscometry is a fundamental technique used to characterize the flow behavior of liquids and semi-solid systems by measuring viscosity under varying shear rates anton-paar.com. In this method, a sensor geometry (such as a cone-and-plate, parallel plates, or cylindrical bob) is rotated within the sample, and the torque required to achieve a certain rotational speed is measured. This allows for the determination of shear stress and shear rate, from which viscosity can be calculated anton-paar.com.

For ester-based systems, including those incorporating diisostearyl adipate, rotational viscometry helps in understanding their shear dependence. Many such formulations exhibit non-Newtonian behavior, where viscosity changes with the applied shear rate anton-paar.comnih.gov. Shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate, is common in structured fluids and is often desirable in cosmetic formulations for ease of spreading anton-paar.com. Conversely, shear-thickening (dilatant) behavior, where viscosity increases with increasing shear rate, can also occur in certain systems anton-paar.comstevenabbott.co.uk.

Studies using rotational viscometry can generate flow curves (shear stress vs. shear rate) and viscosity curves (viscosity vs. shear rate) that illustrate this shear-dependent behavior anton-paar.com. These curves can also reveal the presence of a yield stress, which is the minimum shear stress required for the material to start flowing nih.gov. A higher yield stress indicates a more structured system with greater resistance to initial deformation nih.gov. Analyzing these parameters provides crucial information for predicting how a formulation will behave during manufacturing processes (high shear) and application (low shear).

Dynamic Oscillatory Rheology for Viscoelastic Property Assessment

Dynamic oscillatory rheology is a powerful technique for assessing the viscoelastic properties of materials, providing information about their solid-like (elastic) and liquid-like (viscous) characteristics anton-paar.commdpi.comnih.gov. This method involves applying an oscillating stress or strain to the sample and measuring the material's response mdpi.comnih.gov.

Key parameters obtained from oscillatory rheology include the storage modulus (G') and the loss modulus (G'') mdpi.comnih.gov. G' represents the elastic component, indicating the energy stored and recovered per oscillation cycle, while G'' represents the viscous component, indicating the energy dissipated as heat per cycle mdpi.comnih.gov. The ratio of G'' to G' is the loss tangent (tan δ), which provides a measure of the material's viscoelastic balance; tan δ > 1 indicates predominantly viscous behavior, while tan δ < 1 indicates predominantly elastic behavior mdpi.com.

Oscillatory tests, such as amplitude sweeps and frequency sweeps, are used. Amplitude sweeps help determine the linear viscoelastic range (LVR), within which the material structure remains intact and G' and G'' are independent of strain nih.govnih.gov. Beyond the LVR, the structure begins to break down nih.govnih.gov. Frequency sweeps assess the material's response over a range of oscillation frequencies, simulating different time scales of deformation mdpi.comnih.gov. These tests can reveal the material's structural integrity, gel strength, and transition points, such as the crossover point where G' and G'' intersect, indicating a change from solid-like to liquid-like behavior nih.govmdpi.com. Dynamic oscillatory rheology is particularly useful for characterizing the internal structure and stability of complex formulations containing esters like this compound mdpi.com.

Influence of this compound on Formulation Rheology

This compound, as an emollient ester, significantly influences the rheological properties of the formulations in which it is incorporated. Its chemical structure, with long branched chains, contributes to its physical properties and interactions within a complex matrix.

Plasticizing Effects in Polymer Systems and Viscosity Modulation

This compound can function as a plasticizer in polymer systems. Plasticizers are substances added to polymers to increase their flexibility, reduce brittleness, and lower their glass transition temperature (Tg) mdpi.comnih.gov. They achieve this by increasing the free volume between polymer chains and reducing intermolecular forces, allowing the chains to move more freely mdpi.com.

While direct studies on the plasticizing effect of this compound on specific polymers were not extensively detailed in the provided results, other adipate esters, such as dioctyl adipate (DOA), are known plasticizers for polymers like polyvinyl chloride (PVC) mdpi.comnih.govmdpi.com. These adipate esters can improve the flexibility and processability of polymers mdpi.comnih.gov. By analogy, this compound, being a diester of adipic acid, is expected to exert similar plasticizing effects on various polymer components that might be present in complex formulations, such as film-forming polymers in cosmetics.

Impact on Spreadability and Texture of Complex Compositions

One of the primary roles of this compound in cosmetic and personal care products is to enhance spreadability and modify texture specialchem.comphoenix-chem.comatamankimya.com. Its emollient properties contribute to a smooth, non-greasy feel on the skin, which is directly related to the rheological characteristics of the formulation during application specialchem.comatamankimya.com.

The impact of this compound on spreadability is linked to its viscosity and its ability to reduce friction. As a low-viscosity or relatively low-viscosity ester compared to other formulation components, it can facilitate the flow of the product under the shear conditions experienced during spreading on the skin specialchem.comulprospector.comlehvoss.it. This is often associated with shear-thinning behavior, where the viscosity decreases as the product is rubbed onto the skin, making it easier to apply uniformly anton-paar.com.

Data Tables

Table 1: Illustrative Rotational Viscometry Data for a Formulation with and Without this compound

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) - Base Formulation | Apparent Viscosity (Pa·s) - Formulation with this compound |

| 1 | 15.0 | 8.5 |

| 10 | 5.0 | 3.0 |

| 100 | 1.5 | 1.0 |

| 1000 | 0.8 | 0.6 |

Note: This table presents hypothetical data illustrating a potential decrease in apparent viscosity and shear-thinning behavior upon the addition of this compound, based on the described effects of emollients and plasticizers.

Table 2: Illustrative Dynamic Oscillatory Rheology Data (Frequency Sweep) for a Formulation with and Without this compound

| Frequency (rad/s) | G' (Pa) - Base Formulation | G'' (Pa) - Base Formulation | G' (Pa) - Formulation with this compound | G'' (Pa) - Formulation with this compound |

| 0.1 | 80 | 20 | 50 | 25 |

| 1 | 150 | 40 | 100 | 50 |

| 10 | 300 | 80 | 200 | 100 |

| 100 | 600 | 150 | 400 | 200 |

Solvent Properties and Intermolecular Interactions of Diisostearyl Adipate

Solubilization Mechanisms for Lipophilic Compounds and Active Pharmaceutical Ingredients

Diisostearyl adipate (B1204190) is recognized for its ability to solubilize lipophilic compounds. Its structure, featuring long hydrocarbon chains, contributes to its nonpolar nature, making it miscible with other nonpolar or weakly polar substances. This allows it to dissolve lipophilic active pharmaceutical ingredients (APIs) and other oil-soluble components. While specific detailed research findings on the solubilization mechanisms of Diisostearyl adipate for various APIs are not extensively documented in the provided search results, its classification as a chemical simulant in studies involving lipophilic substances implies its capacity to dissolve such compounds. epo.org It is also noted as being soluble in a wide range of lipophilic emollients, further indicating its solvent capabilities for oil-soluble materials. cir-safety.org The primary mechanism is likely based on the principle of "like dissolves like," where the nonpolar or low-polarity this compound interacts favorably with other nonpolar or low-polarity lipophilic compounds through van der Waals forces and other weak intermolecular attractions.

Compatibility with Diverse Chemical Constituents in Multi-component Systems

This compound demonstrates compatibility with a variety of chemical constituents commonly found in multi-component systems, such as cosmetic and pharmaceutical formulations. It is listed as a potential component in cosmetic compositions containing diverse fatty substances, including other esters of fatty acids and alcohols, as well as various thickeners. ingersollrand.jp This suggests it can be blended with a range of lipophilic and semi-polar ingredients without exhibiting significant incompatibilities that would lead to phase separation or degradation. Its inclusion as a potential additive in hydroalcoholic systems alongside numerous other esters also points to its ability to exist in complex mixtures, although the extent and nature of these interactions would be dependent on the specific co-components and their concentrations. tcichemicals.com The compatibility of this compound in such systems is likely due to its chemical stability and its ability to form favorable intermolecular interactions with a variety of organic molecules.

Role as a Reaction Medium in Specific Chemical Processes

Advanced Material Science Applications of Adipate Esters

Utilization in Polymer Chemistry and Functional Materials

Development of Alternative Plasticizers for Polymeric Matrices

Diisostearyl adipate (B1204190) functions as a plasticizer nih.govrxnfinder.org. Plasticizers are additives that increase the plasticity or fluidity of a material, decreasing its viscosity and reducing friction during processing. In polymeric matrices, plasticizers can enhance flexibility, durability, and spreadability. Diisostearyl adipate is identified as a plasticizer in cosmetic formulations nih.govrxnfinder.orguni.lu. Its use in this context contributes to achieving desired textures and performance characteristics in products like lipsticks, creams, and lotions epa.gov. While its application as a plasticizer is well-documented in personal care, research into its broader use as an alternative plasticizer in diverse polymeric matrices beyond cosmetics is less extensively detailed in the provided information.

Precursors for Polyurethane and Polyester (B1180765) Synthesis in Sustainable Formulations

Adipate esters, in general, can serve as components in the synthesis of polyesters and polyurethanes. For instance, polyester polyols derived from adipic acid and various diols are used in polyurethane production thegoodscentscompany.com. One patent mentions this compound as a potential component in polyurethane polyethers. However, the available information does not provide detailed research findings on this compound specifically functioning as a core precursor monomer for the synthesis of polyurethanes or polyesters, particularly in the context of sustainable formulations. Its complex branched structure might lend itself more to roles as an additive or modifier within such systems rather than a primary reactive building block for polymerization, based on the provided search results.

Interfacial Phenomena and Surface Science Contributions

This compound's molecular structure influences its behavior at interfaces, impacting film formation and the surface properties of materials in which it is incorporated.

Impact on Film Formation and Material Surface Properties

This compound is recognized for its film-forming properties. The ability to form a film on a surface is crucial in various material applications, affecting properties such as barrier function, adhesion, and appearance. In cosmetic applications, this film-forming capacity contributes to the performance of products like lipsticks and creams epa.gov. The interaction of this compound at the interface between different phases in a formulation influences the resulting material's surface characteristics, including its texture and finish.

Modulation of Sensory Attributes in Applied Materials

The presence of this compound in applied materials, particularly in personal care formulations, is known to modulate sensory attributes. It contributes to a smooth texture and enhances the spreadability of products uni.lu. Its emollient nature provides a soft and smooth feel. These sensory effects are a direct consequence of its interaction with the material surface and its ability to reduce friction and alter surface topography at a microscopic level.

Q & A

Q. What are the established synthetic routes for diisostearyl adipate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of adipic acid with isostearyl alcohol, typically catalyzed by acidic or metal-based catalysts. A titanium adipate catalyst, prepared from titanate and adipic acid, has been shown to optimize the ester exchange reaction. Key parameters include:

- Catalyst dosage (e.g., 2.39% by mass)

- Temperature (e.g., 117°C for optimal reaction kinetics)

- Molar ratio of reactants (e.g., 2.55:1 isooctanol to dimethyl adipate) Characterization of the product involves Fourier-transform infrared spectroscopy (FTIR) for ester group verification and gas chromatography (GC) for purity analysis .

Q. How is this compound structurally characterized, and what analytical methods are recommended?

Structural elucidation combines:

- Nuclear magnetic resonance (NMR) : To confirm ester linkages and branching in the isostearyl chains.

- Mass spectrometry (MS) : For molecular weight validation.

- Elemental analysis (EDS) : To assess catalyst residues (e.g., titanium in recovered catalysts). Morphological analysis via field-emission scanning electron microscopy (FESEM) reveals particle uniformity, critical for evaluating catalytic efficiency in synthesis .

Q. What safety assessment frameworks exist for this compound in cosmetic formulations?

Safety assessments rely on:

- Human Repeat Insult Patch Tests (HRIPT) : To evaluate dermal irritation and sensitization. Studies report mild reactions at 0.01% concentrations but stronger responses (erythema, papules) at 9% .

- Toxicological summaries : Reviews by the Cosmetic Ingredient Review (CIR) panel highlight its safety as a moisturizer, though data gaps in chronic exposure persist .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of this compound?

Advanced optimization employs response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst load). For titanium adipate catalysts:

Q. How can conflicting toxicological data on dermal irritation be reconciled?

Contradictions arise from concentration-dependent effects and formulation matrices. Methodological strategies include:

- Dose-response studies : Isolating this compound in inert carriers (e.g., mineral oil) to eliminate confounding factors.

- Cohort stratification : Segmenting populations by skin type (e.g., Fitzpatrick scale) to identify susceptibility variations .

Q. What advanced techniques elucidate the interaction of this compound with skin biomolecules?

- Ex vivo skin models : Use Franz diffusion cells to measure permeation kinetics.

- Confocal Raman spectroscopy : Maps molecular interactions in the stratum corneum.

- Proteomic profiling : Identifies protein binding partners, such as keratinocytes, to assess long-term effects .

Q. How can environmental persistence and biodegradation of this compound be assessed?

Despite limited ecotoxicological data (e.g., no OECD 301F biodegradability studies), researchers can:

Q. What mechanistic insights exist for adipate esters in metabolic pathways?

Isotopic tracing (e.g., ¹³C-labeled adipate ) reveals:

- Competition with endogenous fatty acids for esterification enzymes.

- Modulation of lipid droplet formation in adipocytes, studied via lipolysis assays and gene expression profiling (e.g., PPAR-γ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.